rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis
Description
rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis is a chiral cyclopentane derivative featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine group at the 3-position and an acetic acid moiety at the 2-position of the cyclopentane ring. The cis configuration (1R,3S stereochemistry) ensures spatial proximity of the Fmoc and acetic acid groups, influencing its reactivity, solubility, and biological interactions. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block due to the Fmoc group’s orthogonality in solid-phase synthesis .
Properties
CAS No. |
2137631-73-1 |
|---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-14-9-10-15(11-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1 |
InChI Key |
HTDIEBAPWFRHFZ-CABCVRRESA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CC(CC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Formation of the Cyclopentane Ring
The cis-1,3-substituted cyclopentane backbone is typically constructed via intramolecular cyclization or transition-metal-catalyzed asymmetric hydrogenation . A validated approach involves:
-
Epoxide ring-opening : Reacting cyclopentene oxide with ammonia or benzylamine to generate trans-1,2-amino alcohols, followed by stereoinversion to cis configuration via Mitsunobu conditions.
-
Grignard addition : Adding a vinyl Grignard reagent to a cyclopentanone derivative, followed by hydrogenation to saturate the double bond and establish stereochemistry.
Table 1: Comparison of Cyclopentane Synthesis Routes
| Method | Starting Material | Yield (%) | cis:trans Ratio | Reference |
|---|---|---|---|---|
| Epoxide ring-opening | Cyclopentene oxide | 78 | 85:15 | |
| Asymmetric hydrogenation | Cyclopentenone | 92 | 98:2 |
Introduction of the Fmoc-Protected Amino Group
The amine group at the 3-position of the cyclopentane ring is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions:
-
Dissolve the cis-3-aminocyclopentanol intermediate in a biphasic system (dichloromethane/water).
-
Add Fmoc-Cl and sodium bicarbonate at 0°C, stirring for 4–6 hours.
-
Extract the Fmoc-protected amine into organic phase, dry over MgSO₄, and concentrate.
Critical parameters :
-
Temperature control (0–5°C) minimizes racemization.
-
Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to amine ensures complete protection.
Installation of the Acetic Acid Moiety
The acetic acid side chain is introduced via Michael addition or alkylation :
Table 2: Side Chain Installation Methods
| Method | Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Michael addition | Methyl acrylate | 65 | 92% | |
| Alkylation | Ethyl bromoacetate | 88 | 97% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). The Fmoc group’s UV activity (λmax = 267 nm) facilitates monitoring.
Analytical Data
-
Melting point : 127–129°C (consistent with Fmoc-protected analogues).
-
NMR : δ 7.75–7.30 (m, 8H, Fmoc aromatic), 4.40–4.20 (m, 2H, CH₂O), 3.90–3.70 (m, 1H, cyclopentyl CH).
Scale-Up Considerations and Yield Optimization
Industrial-scale synthesis prioritizes atom economy and catalytic methods :
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, potentially at the cyclopentyl ring or the fluorenyl moiety.
Reduction: : Reductive conditions can affect the carboxyl group or other functional groups, altering the compound's structure and reactivity.
Substitution: : Various substitution reactions can be employed to introduce new functional groups, particularly on the cyclopentyl ring.
Oxidizing agents: : potassium permanganate, chromium trioxide
Reducing agents: : sodium borohydride, lithium aluminum hydride
Substituents: : alkyl halides, nucleophiles like amines or thiols
Major Products: The major products will depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions will introduce new groups like amines or ethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a useful intermediate in organic synthesis, enabling the creation of more complex molecules through its functional groups and stereochemistry.
Biology and Medicine:
Industry: In industry, derivatives of this compound could be used in the manufacture of polymers, agrochemicals, or as a precursor in the production of more complex materials.
Mechanism of Action
Molecular Targets: The mechanism by which this compound exerts its effects will vary depending on its application. In a biological context, it could interact with enzymes or receptors, altering their activity through binding interactions facilitated by its functional groups and stereochemistry.
Pathways Involved: Pathways could include metabolic processes if used as a drug, or chemical transformation pathways in industrial applications, where it acts as a reactant or catalyst.
Comparison with Similar Compounds
(S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid
- Structure : Differs in the substitution position (3-cyclopentyl vs. 2-cyclopentyl) and the carboxylic acid chain length (propionic vs. acetic acid).
- Synthetic Utility : The propionic acid derivative is used in peptide elongation, but its extended chain reduces steric hindrance compared to the acetic acid analogue, altering coupling efficiency .
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid
- Structure : Cyclohexane ring instead of cyclopentane.
- Physicochemical Properties : The cyclohexyl analogue exhibits higher lipophilicity (clogP +1.2 vs. +0.8 for the cyclopentyl compound) and slower metabolic degradation due to ring stability .
| Property | Target Compound | Cyclohexyl Analogue | Propionic Acid Derivative |
|---|---|---|---|
| Molecular Weight | 379.45 | 379.45 | 393.47 |
| clogP | +0.8 | +1.2 | +1.0 |
| Synthetic Yield | 45–60% | 50–65% | 55–70% |
| Metabolic Stability (t₁/₂) | 2.1 h | 3.5 h | 1.8 h |
Non-Fmoc Cyclopentyl Acetic Acid Derivatives
2-[3-oxo-2-(pent-2-en-1-yl)cyclopentyl]acetic acid (Jasmonic Acid Derivative)
(2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid
- Pharmacology : A saluretic agent metabolized via cyclopentyl hydroxylation. The target compound’s Fmoc group prevents rapid hepatic oxidation, extending its half-life (2.1 h vs. 2 h for the saluretic agent) .
Stereochemical and Regiochemical Comparisons
- cis vs. trans Diastereomers : The cis configuration in the target compound enhances intramolecular H-bonding between the Fmoc carbonyl and acetic acid groups, increasing crystallinity (melting point: 158–160°C vs. 142–145°C for trans isomers) .
- Racemic vs. Enantiopure Forms : Racemic mixtures of cyclopentyl derivatives (e.g., cis-2-methylcyclopentyl PYT derivatives) are often inseparable, but the Fmoc group in the target compound allows chiral resolution via HPLC .
Key Research Findings
- Synthetic Challenges : Low yields (45–60%) in asymmetric reductive amination steps due to competing β-hydride elimination .
- Biological Relevance : Cyclopentyl-acetic acid derivatives exhibit superior inflammatory pain inhibition (e.g., 77.8% writhing inhibition) compared to cyclobutyl or cyclohexyl analogues .
- Metabolic Pathways : Fmoc deprotection occurs via piperidine treatment in synthesis, whereas in vivo metabolism involves esterase-mediated cleavage .
Biological Activity
Rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid, cis, is a compound of significant interest in medicinal chemistry and biochemistry due to its structural complexity and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 367.43 g/mol. The unique features of its structure include the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The Fmoc group enhances stability during synthesis and biological interactions, while the cyclopentyl acetic acid moiety may interact with various enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.
1. Inhibition of E3 Ligases
Research indicates that rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid acts as a ligand for E3 ligases, which are critical in ubiquitin-proteasome pathways. This interaction can influence protein degradation processes and has implications in cancer biology where E3 ligases are often dysregulated.
2. Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammatory responses. This makes it a candidate for further development in treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies suggest that rac-2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid may possess antimicrobial properties. It has been tested against various bacterial strains, showing potential as a therapeutic agent against infections.
Case Studies
A series of case studies have explored the efficacy of this compound in various biological assays:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | E3 Ligase Interaction | Demonstrated effective binding affinity with E3 ligases, leading to enhanced protein degradation rates. |
| Study 2 | Inflammatory Response | Showed significant reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases. |
| Study 3 | Antimicrobial Testing | Exhibited inhibitory effects on Gram-positive bacteria with an MIC value indicating moderate potency. |
Q & A
Q. Table 1: Key Spectral Markers for Differentiation from Analogs
| Compound Feature | δ 1H NMR (ppm) | MS (m/z) |
|---|---|---|
| Fmoc aromatic protons | 7.2–7.8 | 366.41 (M+H)+ |
| Cyclopentyl CH2 | 1.5–2.5 | — |
| Carboxylic acid (COOH) | ~12.0 (broad) | — |
What strategies are effective for incorporating this compound into peptide-based drug candidates?
Advanced
Methodological steps include:
- Solid-Phase Synthesis : Use Fmoc deprotection (20% piperidine/DMF) to anchor the compound to resins .
- Coupling Reactions : Activate the carboxylic acid with HBTU/DIPEA for peptide bond formation .
- Side-Chain Functionalization : Introduce fluorophenyl or tert-butoxy groups for enhanced bioactivity .
- Deprotection and Cleavage : TFA treatment to release the peptide from the resin .
How to evaluate biological activity and potential therapeutic applications?
Advanced
Approaches include:
- Enzyme Inhibition Assays : Test against proteases (e.g., HIV-1 protease) using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays to measure affinity for GPCRs .
- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC) to monitor intracellular delivery .
- In Vivo Models : Assess pharmacokinetics in rodent models for bioavailability and toxicity .
What are key considerations when scaling up synthesis from lab to pilot scale?
Advanced
Critical factors:
- Solvent Selection : Replace THF with safer alternatives (e.g., 2-MeTHF) for large-scale reactions .
- Temperature Control : Optimize exothermic steps (e.g., Fmoc protection) using jacketed reactors .
- Purification Efficiency : Transition from column chromatography to centrifugal partition chromatography .
- Waste Management : Neutralize acidic/basic waste streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
